molecular formula C24H16F3N5O2 B2755582 N-(1,3-benzodioxol-5-ylmethyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine CAS No. 866844-68-0

N-(1,3-benzodioxol-5-ylmethyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2755582
CAS RN: 866844-68-0
M. Wt: 463.42
InChI Key: WSUJXJBVLAIEED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C24H16F3N5O2 and its molecular weight is 463.42. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial and Nematicidal Properties :

    • A study by Reddy, Kumar, and Sunitha (2016) explored the antimicrobial and nematicidal activities of a new class of triazoloquinazolinylthiazolidinones. These compounds showed significant activity against various Gram-positive, Gram-negative bacteria, and fungal strains.
  • Adenosine Antagonism :

    • Research by Francis et al. (1988) identified a potent adenosine antagonist in a related compound. The study detailed the structure-activity relationships in biological test systems, highlighting the compound's potential in influencing adenosine receptors.
  • Selective Receptor Subtype Activity :

    • Kim, Ji, and Jacobson (1996) investigated acylated derivatives of triazoloquinazoline, discovering high affinity at human A3 receptors with selective activity. This points to potential applications in targeting specific receptor subtypes in humans (Kim, Ji, & Jacobson, 1996).
  • Anticancer Potential :

    • A study by Ovádeková et al. (2005) demonstrated the anticancer activity of a quinazoline derivative on human cancer cell lines, indicating the potential for these compounds in cancer treatment.
  • Antiproliferative Properties :

  • Anti-inflammatory Agents :

    • Martynenko, Antypenko, Nosulenko, Berest, and Kovalenko (2019) synthesized and evaluated N-acyl-2-([1,2,4]triazolo[1,5-c]quinazoline-2-yl)-alkyl-(alkaryl-, aryl-)amines for anti-inflammatory potential. The compounds showed high anti-inflammatory activity, especially against formalin-induced paw edema in rats (Martynenko et al., 2019).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F3N5O2/c25-24(26,27)16-5-3-4-15(11-16)21-23-29-22(17-6-1-2-7-18(17)32(23)31-30-21)28-12-14-8-9-19-20(10-14)34-13-33-19/h1-11H,12-13H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUJXJBVLAIEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NC4=C(N=NN4C5=CC=CC=C53)C6=CC(=CC=C6)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine

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